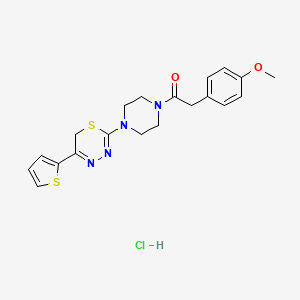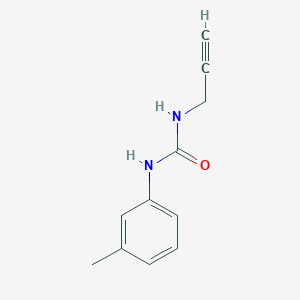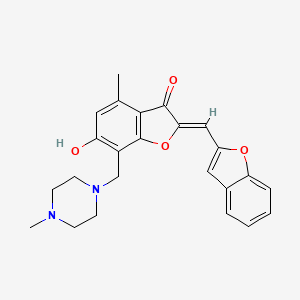
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol” is a chemical compound with the molecular formula C12H18O . It has a molecular weight of 178.27 . It is a secondary alcohol derivative .
Synthesis Analysis
This compound can be prepared by the reduction of 4′-methylpropiophenone . Another method involves a reaction with naphthalene and lithium in THF at -80 degrees Celsius for 4 hours, followed by another reaction in THF for 10 minutes .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 . This indicates that the compound has 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a melting point of 159-161 degrees Celsius . The compound’s density and boiling point are not specified in the available resources.Scientific Research Applications
Catalytic Activity and Synthesis
2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol has been synthesized using NiB/SiO2 amorphous alloy as a catalyst, demonstrating high catalytic activity and selectivity. The synthesis conditions are optimized to achieve a yield above 99% and a weight percent above 98% by rectification (Tang Lin-sheng, 2008).
X-ray Structures and Computational Studies
The compound has been characterized in research involving X-ray structures and computational studies of cathinones, providing insights into its molecular structure and interactions (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).
Allosteric Modulators of GABA B Receptors
In the context of GABA B receptors, derivatives of this compound have been prepared and evaluated as allosteric modulators, with findings indicating varying degrees of activity based on structural modifications (D. Kerr, J. Khalafy, J. Ong, R. Prager, M. Rimaz, 2007).
Contact Allergen Studies
Studies have identified Majantol® (2,2‐dimethyl‐3‐(3‐methylphenyl)propan‐1‐ol) as a contact allergen in humans, suggesting the need for further investigation into its properties and potential impurities (A. Schnuch, B. P. Müller, J. Geier, 2017).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
This compound is also studied in the synthesis of beta-adrenoceptor blocking agents, examining its role in influencing affinity and selectivity for beta-adrenoceptors (W. Rzeszotarski, R. Gibson, W. Eckelman, R. Reba, 1979).
Stereochemistry in Synthesis
Research on the stereochemistry of Mannich bases has explored the stereospecific synthesis and absolute configuration of diastereoisomeric compounds related to this compound, contributing to a better understanding of their stereochemical properties (L. Angiolini, P. Bizzarri, M. Tramontini, 1969).
Microwave-Mediated Catalysis
The compound has been used in microwave-mediated catalysis, specifically in the ruthenium-catalyzed asymmetric hydrogen transfer, demonstrating its potential in organic synthesis (S. Lutsenko, C. Moberg, 2001).
Structure-Activity Relationship in Cancer Therapeutics
It's also involved in the study of structure-activity relationships of analogs as inhibitors in the HIF-1 pathway, showing potential applications in cancer therapeutics (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).
Influence on Food Efficiency in Rats
The compound has been investigated for its influence on food efficiency in rats, contributing to understanding its potential metabolic effects (Ho Rs, Aranda Cg, 1979).
Safety and Hazards
The compound is associated with several safety precautions. For instance, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. It should be handled under inert gas and protected from moisture . If swallowed or inhaled, immediate medical attention is required .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .
Biochemical Pathways
It’s known that similar compounds can influence various metabolic pathways, including those involved in the synthesis of surfactants that stabilize reduced graphene oxide (rgo) dispersion .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to induce various physiological effects, including the potential to disrupt, accelerate, reduce, delay, or inhibit normal viral replication for hbv treatment .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol. For instance, it’s known that similar compounds can react differently under varying temperatures .
properties
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMLKFCCZQQKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2537011.png)
![3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537012.png)
![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate](/img/structure/B2537013.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2537016.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2537018.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537024.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)

![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)
![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)